5-Methylindolin-2-one
Overview
Description
5-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO . It is a solid substance that appears white or pale yellow . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
5-Methylindolin-2-one is typically synthesized through chemical methods . A common synthesis method involves reacting an appropriate amount of acetic anhydride with methylbenzylamine in the presence of indole alkaloids, then removing the phenyl ring in the product to obtain 5-Methylindolin-2-one .
Molecular Structure Analysis
The molecular weight of 5-Methylindolin-2-one is 147.18 . Its InChI code is 1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-5,10-11H,1H3 .
Physical And Chemical Properties Analysis
5-Methylindolin-2-one is a solid substance that appears white or pale yellow . It has a molecular weight of 147.18 and a density of 1.155±0.06 g/cm3 (Predicted) . It has a melting point of 52-55°C (lit.) and a boiling point of 176-178°C17mm Hg (lit.) . Its flash point is 109.2 °C .
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Derivatives Synthesis : 5-Methylindolin-2-one derivatives are synthesized and characterized in various studies. These derivatives have been explored for their potential in pharmacological applications, particularly in the synthesis of antihypertensive drugs. The studies provide detailed characterizations using methods like UV, GC/MS, IR, and NMR, enhancing our understanding of these compounds (Peyrot et al., 2001).
Oxidation Processes and Kinetics : The oxidation of 1-amino-2-methylindoline, a closely related compound, has been extensively studied. These studies are crucial for understanding the chemical behavior and potential applications of 5-Methylindolin-2-one in various chemical reactions, especially in the context of the Raschig process (Elkhatib et al., 2002).
Chemical Structure Analysis
Crystal Structure Investigations : Research on the crystal structure of derivatives of 5-Methylindolin-2-one, such as 3-hydroxyimino-1-methylindolin-2-one, provides insights into the molecular geometry and intermolecular interactions. These studies are essential for understanding the compound's physical properties and potential applications in materials science (Miao et al., 2011).
Pharmacological Properties and Drug Synthesis : Research on compounds like SB-243213, which includes 5-Methylindolin-2-one structures, shows significant pharmacological properties. These studies contribute to our understanding of the compound's role in drug development, particularly in the context of anxiolytic and psychotropic medications (Wood et al., 2001).
Applications in Electrochemistry and Pharmacokinetics
Electrochemical Reactors : The reduction of N-nitroso-2-methylindoline, a related compound, in electrochemical reactors has been studied. This research is critical for understanding the electrochemical properties of 5-Methylindolin-2-one and its potential applications in electrochemical synthesis and reactors (Weise et al., 1986).
- -one derivatives (Damaj et al., 1990).
Anti-Inflammatory and Analgesic Properties
- Novel Anti-Inflammatory Compounds : Research on new compounds like 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one demonstrates significant anti-inflammatory and analgesic activities, highlighting the potential of 5-Methylindolin-2-one derivatives in developing non-ulcerogenic treatments for chronic inflammatory diseases (dos Santos et al., 2010).
Computational Chemistry and Molecular Interaction Studies
- Computational Chemistry Analysis : Studies focusing on the computational chemistry of various derivatives, including those of 5-Methylindolin-2-one, offer insights into their molecular stability, energy, and heat of formation. This research is crucial for predicting the behavior and applications of these compounds in various fields (Bassyouni et al., 2012).
Kinetics and Mechanism of Oxidation Reactions
- Oxidation Reaction Kinetics : The kinetics and mechanism of the oxidation of 2-methylindole, closely related to 5-Methylindolin-2-one, have been studied. These findings are significant for understanding the reactivity and potential applications of 5-Methylindolin-2-one in chemical synthesis and industrial processes (Amer, 2020).
Safety And Hazards
5-Methylindolin-2-one is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
5-Methylindolin-2-one is commonly used as an intermediate in organic synthesis . It can be used to synthesize various indole derivatives, which have significant applications in the pharmaceutical and chemical industries . It can also be used to synthesize natural products, organic heterocyclic compounds, and heterocyclic nitrogen ligands . Therefore, its future directions are likely to continue in these areas.
properties
IUPAC Name |
5-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDSHSATAEREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416041 | |
Record name | 5-Methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindolin-2-one | |
CAS RN |
3484-35-3 | |
Record name | 5-Methyloxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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